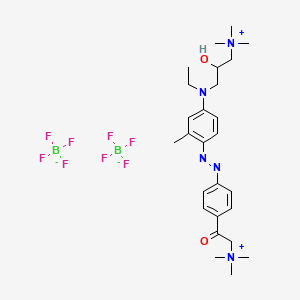
Benzeneethanaminium, 4-((4-(ethyl(2-hydroxy-3-(trimethylammonio)propyl)amino)-2-methylphenyl)azo)-N,N,N-trimethyl-beta-oxo-, bis(tetrafluoroborate(1-))
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneethanaminium, 4-((4-(ethyl(2-hydroxy-3-(trimethylammonio)propyl)amino)-2-methylphenyl)azo)-N,N,N-trimethyl-beta-oxo-, bis(tetrafluoroborate(1-)) is a complex organic compound with a unique structure that includes multiple functional groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanaminium, 4-((4-(ethyl(2-hydroxy-3-(trimethylammonio)propyl)amino)-2-methylphenyl)azo)-N,N,N-trimethyl-beta-oxo-, bis(tetrafluoroborate(1-)) involves multiple steps, including the formation of the azo group and the incorporation of the tetrafluoroborate anions. The reaction conditions typically involve the use of strong acids and bases, as well as specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its applications in various industries.
Chemical Reactions Analysis
Types of Reactions
Benzeneethanaminium, 4-((4-(ethyl(2-hydroxy-3-(trimethylammonio)propyl)amino)-2-methylphenyl)azo)-N,N,N-trimethyl-beta-oxo-, bis(tetrafluoroborate(1-)) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.
Scientific Research Applications
Benzeneethanaminium, 4-((4-(ethyl(2-hydroxy-3-(trimethylammonio)propyl)amino)-2-methylphenyl)azo)-N,N,N-trimethyl-beta-oxo-, bis(tetrafluoroborate(1-)) has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzeneethanaminium, 4-((4-(ethyl(2-hydroxy-3-(trimethylammonio)propyl)amino)-2-methylphenyl)azo)-N,N,N-trimethyl-beta-oxo-, bis(tetrafluoroborate(1-)) involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzeneethanaminium, 4-((4-(ethyl(2-hydroxy-3-(trimethylammonio)propyl)amino)-2-methylphenyl)azo)-N,N,N-trimethyl-beta-oxo-, bis(tetrafluoroborate(1-)) include other azo compounds and quaternary ammonium compounds.
Uniqueness
The uniqueness of this compound lies in its specific structure, which includes both azo and quaternary ammonium groups. This combination of functional groups gives it unique chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
36936-37-5 |
|---|---|
Molecular Formula |
C26H41B2F8N5O2 |
Molecular Weight |
629.2 g/mol |
IUPAC Name |
[2-[4-[[4-[ethyl-[2-hydroxy-3-(trimethylazaniumyl)propyl]amino]-2-methylphenyl]diazenyl]phenyl]-2-oxoethyl]-trimethylazanium;ditetrafluoroborate |
InChI |
InChI=1S/C26H41N5O2.2BF4/c1-9-29(17-24(32)18-30(3,4)5)23-14-15-25(20(2)16-23)28-27-22-12-10-21(11-13-22)26(33)19-31(6,7)8;2*2-1(3,4)5/h10-16,24,32H,9,17-19H2,1-8H3;;/q+2;2*-1 |
InChI Key |
YHUMHXRJQYDDAR-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.CCN(CC(C[N+](C)(C)C)O)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)C(=O)C[N+](C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


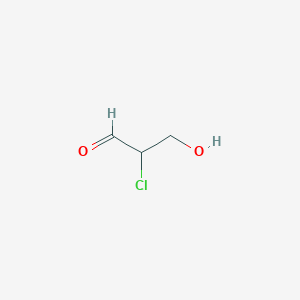
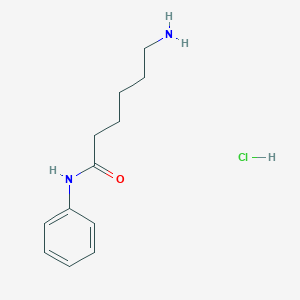


![4-Methyl-alpha-[2-(methylamino)ethyl]benzenemethanol](/img/structure/B13418669.png)
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,8R,9S,10S,13S,14S,17S)-2,2,3,4,4-pentadeuterio-17-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13418676.png)
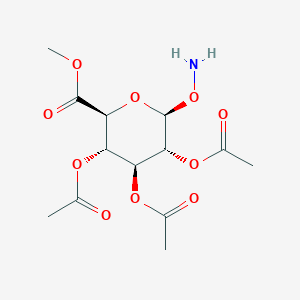
![(2R)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13418693.png)
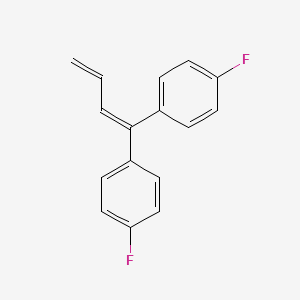
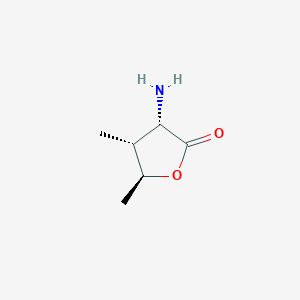
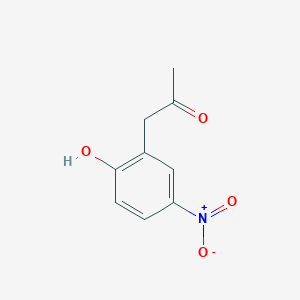
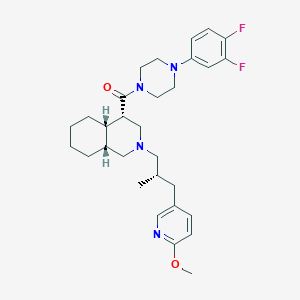
![1-(5-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone](/img/structure/B13418712.png)
![(6a,11b,16a)-21-(Acetyloxy)-9-bromo-6-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione](/img/structure/B13418717.png)
